![molecular formula C11H11BrO B1279687 6-Bromo-2,2-dimethyl-2H-chromene CAS No. 82305-04-2](/img/structure/B1279687.png)
6-Bromo-2,2-dimethyl-2H-chromene
Overview
Description
6-Bromo-2,2-dimethyl-2H-chromene is a synthetic chromene derivative that has garnered interest due to its potential applications in pharmaceuticals, particularly as anticancer drugs, and for its biological activities. The compound is part of a broader class of chromenes that are being actively researched for their chemical properties and reactivity, as well as their potential use in various chemical syntheses and biological applications .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation in dimethylformamide with K2CO3, yielding corresponding chromen-6-ones and their tetrahydro analogues . Another method includes the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane, which leads to the formation of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate . Additionally, palladium-catalyzed intramolecular cyclization has been employed to synthesize related chromene derivatives .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques such as IR, 1H, 13C, and 31P NMR. These methods provide detailed information about the molecular framework and the substitution pattern on the chromene core . Theoretical investigations using computational methods such as B3LYP/6-31++g(d,p) and M06/6-31++g(d,p) levels have also been performed to gain further insights into the molecular structure and the reaction mechanisms involved in the synthesis .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in various chemical reactions. For instance, the conversion of bromo compounds to lithio derivatives allows access to a wide range of novel substituted chromenes . Additionally, reactions with tetracyanoethylene and alcohols or ketoximes have been used to synthesize heterocyclic compounds related to the chromene series . The reaction of 2-acylpyrroles with bromochromene derivatives under basic conditions has also been shown to yield unexpected tetracyclic products, indicating complex reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as their photochromic behavior, have been studied in solution under continuous irradiation. The presence of methoxycarbonyl groups has been found to stabilize the colored forms of these compounds, and the fading rates are generally low compared to standard chromenes. This stabilization is dependent on the solvent used, and the synthesized molecules exhibit strong resistance to photodegradation . The kinetics and thermodynamics of the synthesis reactions have also been investigated, providing activation parameters and insights into the reaction mechanisms .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methodologies : Research on 6-Bromo-2,2-dimethyl-2H-chromene includes the study of its synthesis and characterization. For instance, a study described the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate and examined its kinetics and reaction mechanism using computational and experimental methods (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Photochromic Properties
- Photochromism Studies : Another area of research is the investigation of the photochromic properties of chromene derivatives. A study on a series of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates explored their photochromic behavior under continuous irradiation (Maggiani, Tubul, & Brun, 2000).
Chemical Structure and Interactions
- Structural Analysis : Understanding the chemical structure and molecular interactions is another key research domain. A study provided insights into the pi-stacked dimers in various chromene compounds, highlighting their unique structural properties (da Silva et al., 2007).
Antimycobacterial Properties
- Potential Antimycobacterial Applications : Research has also been conducted on the potential antimycobacterial properties of chromene derivatives. One study synthesized 5-bromo-2,2-dimethyl-2H-chromen-6-ol and investigated its derivatives for antimycobacterial properties (Prado et al., 2007).
Synthetic and Medicinal Chemistry
- Synthetic Applications : In synthetic chemistry, research includes developing new methods for preparing chromene derivatives and exploring their reactivity. For example, a study described a novel preparative method for 2,2-dimethyl-2H-chromenes (Kawase, Yamaguchi, Horita, Takeno, & Kameyama, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that chromene derivatives, to which this compound belongs, are used as drugs, including anticancer drugs . This suggests that the compound may target cancer cells or related pathways.
Mode of Action
It is known that chromene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticancer properties, it may affect pathways related to cell proliferation and apoptosis .
Result of Action
Given its potential anticancer properties, it may induce cell death or inhibit cell proliferation in cancer cells .
properties
IUPAC Name |
6-bromo-2,2-dimethylchromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBXFINOQUIMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472226 | |
Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82305-04-2 | |
Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.